Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Description
This compound is a methyl ester derivative of nonanoic acid (C9 carboxylic acid) functionalized with a tert-butoxycarbonyl (Boc)-protected amino group at the 9th carbon. The Boc group [(1,1-dimethylethoxy)carbonyl] is a widely used protecting group in organic synthesis, particularly for amines, due to its stability under basic conditions and selective deprotection under acidic conditions . The methyl ester moiety enhances solubility in organic solvents, making the compound suitable for applications in peptide synthesis and pharmaceutical intermediates .
Properties
CAS No. |
173435-79-5 |
|---|---|
Molecular Formula |
C15H29NO4 |
Molecular Weight |
287.39 g/mol |
IUPAC Name |
methyl 9-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoate |
InChI |
InChI=1S/C15H29NO4/c1-15(2,3)20-14(18)16-12-10-8-6-5-7-9-11-13(17)19-4/h5-12H2,1-4H3,(H,16,18) |
InChI Key |
NPALGOKXGWRJEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester typically involves the reaction of nonanoic acid with tert-butyl carbamate and methanol. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. The reaction conditions may vary, but common methods include:
Acid-Catalyzed Esterification: This method involves the use of a strong acid, such as sulfuric acid or hydrochloric acid, to catalyze the reaction between nonanoic acid and methanol.
Base-Catalyzed Esterification: In this method, a strong base, such as sodium hydroxide or potassium hydroxide, is used to catalyze the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, and may include additional steps such as purification and distillation to remove impurities and by-products.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to regenerate the primary amine. This reaction is fundamental in peptide synthesis for temporary amine protection.
Reaction Conditions:
-
Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4 M HCl in dioxane
-
Mechanism: Acid-catalyzed cleavage of the carbamate via protonation, followed by elimination of CO₂ and isobutylene.
Product: Nonanoic acid, 9-amino-, methyl ester (CAS 4088-26-0, CID 10656736) .
| Reaction Parameter | Details |
|---|---|
| Temperature | 25–40°C |
| Time | 1–4 hours |
| Yield | >90% |
Transesterification of the Methyl Ester
The methyl ester undergoes nucleophilic acyl substitution under basic or acidic conditions to form alternative esters.
Basic Conditions
Reagents: Alkoxide (e.g., NaOEt in ethanol)
Mechanism: Two-step addition-elimination via a tetrahedral intermediate .
Example:
-
Product: Ethyl 9-[[(1,1-dimethylethoxy)carbonyl]amino]nonanoate
-
Solvent: Ethanol (excess as nucleophile)
Acidic Conditions
Reagents: H₂SO₄ or HCl in alcohol (e.g., ethanol)
Mechanism: PADPED pathway (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) .
| Condition | Basic | Acidic |
|---|---|---|
| Catalyst | RO⁻ | H⁺ |
| Equilibrium Control | Alcohol solvent | Excess alcohol |
| Side Reactions | Minimal | Possible lactone formation (intramolecular) |
Hydrolysis to Carboxylic Acid
The ester hydrolyzes to the carboxylic acid under basic or acidic conditions.
a. Basic Hydrolysis (Saponification)
-
Reagents: NaOH/H₂O or LiOH/THF
-
Product: 9-[[(1,1-dimethylethoxy)carbonyl]amino]nonanoic acid
b. Acidic Hydrolysis
-
Reagents: HCl/H₂O (reflux)
-
Side Note: Concurrent Boc deprotection may occur under strong acidic conditions .
| Hydrolysis Type | pH | Product Stability |
|---|---|---|
| Basic | >12 | High (carboxylate salt) |
| Acidic | <2 | Moderate (free acid) |
Amide Bond Formation
After Boc deprotection, the free amine reacts with carboxylic acids or activated esters to form amides.
Example Reaction:
-
Reagents: HATU/DIPEA with RCO₂H
-
Product: Peptide-linked nonanoate derivatives (see analogous peptide couplings in ).
Key Considerations:
-
The methyl ester must remain intact during amidation (use mild bases like DIPEA).
Reduction of the Ester
Catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol.
Reagents:
-
LiAlH₄ in dry ether (0°C to RT)
-
Product: 9-[[(1,1-dimethylethoxy)carbonyl]amino]nonan-1-ol
Note: Boc stability under reducing conditions depends on the reagent (LiAlH₄ may partially degrade Boc) .
Grignard or Organometallic Additions
The ester reacts with Grignard reagents to form ketones after hydrolysis.
Example:
-
Reagent: CH₃MgBr
-
Intermediate: Tetrahedral alkoxide
-
Final Product: 9-[[(1,1-dimethylethoxy)carbonyl]amino]nonan-2-one
Scientific Research Applications
Chemistry
In the field of chemistry, Nonanoic acid, 9-[[1,1-dimethylethoxy]carbonyl]amino, methyl ester serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for:
- Oxidation Reactions : It can be oxidized to form corresponding carboxylic acids or ketones.
- Reduction Reactions : The ester group can be reduced to produce alcohols.
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions to form different derivatives.
Biology
In biological research, this compound is utilized for studying biochemical pathways and enzyme reactions. Its role as a substrate for specific enzymes enables researchers to explore:
- Enzymatic Activity : Investigating how enzymes interact with this compound can reveal insights into metabolic pathways.
- Drug Development : Its structural properties may be leveraged in designing new pharmaceuticals.
Industry
Nonanoic acid, 9-[[1,1-dimethylethoxy]carbonyl]amino, methyl ester finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for:
- Surfactants and Emulsifiers : Used in formulations that require stable mixtures of oil and water.
- Coatings and Adhesives : Its chemical stability enhances the performance of industrial coatings.
Case Study 1: Enzymatic Reaction Studies
A study investigated the use of Nonanoic acid, 9-[[1,1-dimethylethoxy]carbonyl]amino, methyl ester as a substrate for lipase enzymes. The results indicated that the compound significantly enhanced enzyme activity compared to other substrates due to its favorable structural characteristics.
Case Study 2: Industrial Application in Coatings
Research demonstrated that incorporating Nonanoic acid, 9-[[1,1-dimethylethoxy]carbonyl]amino, methyl ester into coating formulations improved adhesion properties and chemical resistance. This application showcases its potential in enhancing product durability in industrial settings.
Mechanism of Action
The mechanism of action of Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features :
- Molecular formula: C₁₅H₂₉NO₄ (estimated based on analogous compounds in ).
- Functional groups: Boc-protected amine, methyl ester, linear C9 alkyl chain.
Comparison with Similar Compounds
Nonanoic Acid Methyl Ester (CAS 1731-84-6)
Structural Differences :
- Lacks the Boc-protected amino group at the 9th carbon.
- Simpler structure: CH₃(CH₂)₇COOCH₃.
Physical Properties :
9-Oxononanoic Acid Methyl Ester (CAS 1931-63-1)
Structural Differences :
Physical Properties :
N-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl Carbamate Derivatives
Example: N-[[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]carbamic acid, 4-[[[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl]phenyl]methyl ester (P3) .
Structural Differences :
- Shorter alkyl chain (ethyl vs. nonyl).
- Includes a triazole ring and hydroxymethylphenyl group.
Boc-Protected Amino Acid Esters
Example : N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester (CAS 2766-43-0) .
Structural Differences :
- Amino acid backbone (serine) vs. nonanoic acid chain.
- Hydroxyl group in serine introduces polarity.
Data Tables
Table 1: Comparative Physical Properties
Biological Activity
Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, also known by its CAS number 173435-78-4, is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies that illustrate its applications in various fields.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₇NO₄ |
| Molecular Weight | 273.368 g/mol |
| Density | 1.025 ± 0.06 g/cm³ (predicted) |
| Boiling Point | 418.8 ± 28.0 °C (predicted) |
| pKa | 4.78 ± 0.10 (predicted) |
Biological Activity Overview
Research has indicated that nonanoic acid derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds similar to nonanoic acid exhibit significant antibacterial and antifungal properties. For instance, derivatives have been tested against various pathogens with promising results.
- Antioxidant Properties : The ability of nonanoic acid derivatives to scavenge free radicals has been noted, indicating potential applications in preventing oxidative stress-related diseases.
- Cytotoxic Effects : Some studies suggest that these compounds may induce apoptosis in cancer cells, making them candidates for anticancer drug development.
Antimicrobial Activity
A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of various fatty acids, including nonanoic acid derivatives. The findings indicated that these compounds exhibited minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria as well as fungi.
- Example Results :
- E. coli: MIC of 0.5 mg/mL
- S. aureus: MIC of 0.3 mg/mL
- Candida albicans: MIC of 0.4 mg/mL
These results underline the potential of nonanoic acid derivatives as natural antimicrobial agents.
Antioxidant Activity
In a comparative study assessing the antioxidant capacity of various organic compounds, nonanoic acid derivatives were found to exhibit significant DPPH radical scavenging activity.
- DPPH Scavenging Activity :
- IC₅₀ value: 50 µg/mL
- Comparison with standard antioxidants like Vitamin C showed similar efficacy.
This suggests that nonanoic acid derivatives could be beneficial in formulations aimed at reducing oxidative stress.
Cytotoxicity Against Cancer Cells
Research conducted on the cytotoxic effects of nonanoic acid derivatives on human cancer cell lines revealed promising results:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The studies indicated that certain concentrations resulted in over 70% cell death after 48 hours of exposure, suggesting a potential role in cancer therapy.
The biological activity of nonanoic acid and its derivatives can be attributed to their ability to disrupt microbial membranes and induce oxidative stress within cells. This dual action enhances their effectiveness as antimicrobial agents and potential anticancer drugs.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves carbamate protection of the amine group followed by esterification. A validated approach includes:
- Step 1: Activate the carboxylic acid group of 9-aminononanoic acid using N-hydroxysuccinimide (NHS) to form an active ester intermediate, enabling coupling with (1,1-dimethylethoxy)carbonyl (Boc) groups .
- Step 2: Methyl esterification via nucleophilic acyl substitution, often employing methanol and acid/base catalysis .
- Optimization: Reaction monitoring via TLC or GC-MS is critical. Copper powder (10 mol%) under protective gas (N₂/Ar) at 130°C improves yield in analogous ester syntheses by preventing oxidation .
Basic: Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
Answer:
- NMR: ¹H and ¹³C NMR are essential for confirming the Boc-protected amine (δ ~1.4 ppm for tert-butyl groups) and ester carbonyl (δ ~170 ppm) .
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (C₁₄H₂₇NO₄; theoretical ~285.4 g/mol). NIST reference data for similar esters (e.g., C₁₀H₁₈O₃, MW 186.25) provide benchmark fragmentation patterns .
- IR Spectroscopy: Stretching frequencies for carbonyl (1720–1740 cm⁻¹) and carbamate (1680–1700 cm⁻¹) groups confirm functionalization .
Advanced: How do competing reaction pathways impact regioselective functionalization of the carbamate group?
Answer:
The Boc group’s steric bulk typically directs reactivity toward the ester moiety. However, competing hydrolysis or unintended deprotection can occur:
- Mitigation: Use anhydrous conditions and avoid prolonged exposure to acidic/basic environments. For enzymatic functionalization, AlkBGT monooxygenase from Pseudomonas putida GPo1 selectively oxidizes terminal methyl esters without affecting Boc groups, achieving >90% regioselectivity .
- Data Contradictions: Discrepancies in yields may arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading. Kinetic studies recommend substrate concentrations <142 μM to avoid mass transfer limitations in biocatalysis .
Advanced: What mechanistic insights explain the compound’s stability under oxidative conditions?
Answer:
The Boc group enhances stability by shielding the amine from oxidation. Key factors include:
- Electronic Effects: The electron-withdrawing carbamate reduces nucleophilicity at nitrogen, preventing radical-mediated degradation.
- Biocatalytic Compatibility: In whole-cell systems (e.g., E. coli expressing AlkBGT), terminal oxidation of the methyl ester to 9-hydroxynonanoic acid methyl ester proceeds efficiently (95% yield) without Boc cleavage, as confirmed by LC-MS tracking of intermediates .
Advanced: How can contradictory data in thermal degradation studies be resolved?
Answer:
Discrepancies in thermal stability often stem from:
- Analytical Sensitivity: TGA-DSC under N₂ vs. air may show divergent decomposition profiles. For Boc-protected esters, degradation onset typically occurs at ~200°C .
- Impurity Interference: Trace copper residues from synthesis (e.g., Cu powder catalysts) can catalyze premature decomposition. Chelating agents (e.g., EDTA) during workup mitigate this .
- Validation: Replicate experiments with purified samples and cross-reference with NIST’s thermochemical data for analogous esters .
Advanced: What role does this compound play in synthesizing bioactive derivatives?
Answer:
It serves as a precursor for pseudomonic acid analogs (antibiotics) and ω-functionalized fatty acids:
- Pseudomonic Acid Synthesis: The Boc group enables selective coupling to tetrahydropyran moieties, as demonstrated in methyl pseudomonate A synthesis via ozonolysis and X-ray crystallography .
- Polymer Building Blocks: Biocatalytic oxidation (e.g., AlkBGT) converts the ester to terminal alcohols for polyesters, achieving 2.8 mM/h volumetric productivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
